BenchChemオンラインストアへようこそ!

NWP-0476

T-ALL Drug Resistance Apoptosis

Procure NWP-0476 for robust preclinical T-ALL studies. This novel, orally bioavailable dual BCL-2/BCL-xL inhibitor overcomes subtype-specific resistance (ETP-ALL vs. typical T-ALL) and venetoclax-induced BCL-xL upregulation. Essential for validating synergistic combinations with TKIs (e.g., dasatinib) and dissecting non-overlapping ACK1/LCK resistance pathways in T-ALL PDX models.

Molecular Formula C47H53ClN8O8S
Molecular Weight 925.5 g/mol
Cat. No. B15137259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNWP-0476
Molecular FormulaC47H53ClN8O8S
Molecular Weight925.5 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6COCCO6)[N+](=O)[O-])N7CCCOC8=C7C=C9C=CNC9=N8)C
InChIInChI=1S/C47H53ClN8O8S/c1-47(2)14-12-33(39(27-47)31-4-6-34(48)7-5-31)29-53-17-19-54(20-18-53)35-8-10-38(41(25-35)55-16-3-21-64-46-43(55)24-32-13-15-49-44(32)51-46)45(57)52-65(60,61)37-9-11-40(42(26-37)56(58)59)50-28-36-30-62-22-23-63-36/h4-11,13,15,24-26,36,50H,3,12,14,16-23,27-30H2,1-2H3,(H,49,51)(H,52,57)/t36-/m1/s1
InChIKeyAICNKYZLGPRISR-PSXMRANNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NWP-0476: A Next-Generation BCL-2/BCL-xL Dual Inhibitor for T-ALL Research Procurement


NWP-0476 is a novel, orally bioavailable, dual BCL-2 and BCL-xL inhibitor with a modified structure designed to fine-tune BCL-xL activity [1]. It belongs to the BH3 mimetic class of compounds and is specifically indicated for preclinical research in relapsed T-cell acute lymphoblastic leukemia (T-ALL) [1]. Unlike earlier dual inhibitors like navitoclax, NWP-0476 has been developed to overcome subtype-specific dependencies and resistance mechanisms observed in T-ALL [1].

Why Substituting NWP-0476 with Venetoclax or Other BH3 Mimetics Fails in T-ALL Research


Generic substitution with other BH3 mimetics is not scientifically valid due to the distinct dependency profiles of T-ALL subtypes and the evolution of resistance. While the BCL-2-selective inhibitor venetoclax is effective against early T-precursor (ETP)-ALL, typical T-ALL cells demonstrate a greater dependence on BCL-xL for survival [1]. Consequently, BCL-2 selective agents are insufficient for targeting the full spectrum of T-ALL. Furthermore, resistance to venetoclax develops through mechanisms such as upregulation of BCL-xL, a vulnerability that NWP-0476's dual-targeting profile is designed to address [1]. The quantitative evidence below underscores why the specific profile of NWP-0476 is essential for studies involving heterogeneous T-ALL populations or venetoclax-resistant models.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of NWP-0476


Efficacy in Venetoclax-Resistant T-ALL: A Direct Head-to-Head Comparison of IC50 Values

In an isogenic T-ALL cell line model (ALL-SIL), venetoclax-resistant (ven-R) cells exhibited a 16-fold increase in IC50 for venetoclax compared to control cells [23.7 μmol/L vs. 1.48 μmol/L] [1]. Crucially, NWP-0476 demonstrates distinct cross-resistance behavior. Cells engineered to be resistant to NWP-0476 (NWP-R) showed a 12-fold increase in IC50 for NWP-0476 [2.28 μmol/L vs. 0.19 μmol/L] relative to control cells [1]. This indicates that while cross-resistance exists, the resistance mechanisms are not entirely overlapping, as detailed in the study's phosphokinase analysis [1].

T-ALL Drug Resistance Apoptosis

In Vivo Synergy with Dasatinib in Patient-Derived Xenograft (PDX) Models

In a T-ALL patient-derived xenograft (PDX) model, the combination of oral NWP-0476 and dasatinib demonstrated significant synergy without causing major organ toxicity [1]. This in vivo finding is supported by in vitro synergy analysis (ZIP synergy plots) performed on primary T-ALL patient cells [2]. The combination therapy resulted in a statistically significant improvement in overall survival compared to vehicle control and monotherapy arms in the PDX model [2].

T-ALL Combination Therapy In Vivo Efficacy

Dual BCL-2/BCL-xL Inhibition is Essential for Targeting Heterogeneous T-ALL Populations

BH3 profiling revealed distinct apoptotic dependencies between T-ALL subtypes: typical T-ALL cells have an increased dependence on BCL-xL for survival, whereas early T-precursor (ETP)-ALL cells rely more heavily on BCL-2 [1]. Consequently, BCL-2/BCL-xL dual inhibitors like NWP-0476 were effective against both subtypes of T-lineage ALL, while BCL-2-selective inhibitors like venetoclax are not predicted to be universally effective [1].

T-ALL BCL-xL Dependence ETP-ALL

Primary Application Scenarios for NWP-0476 Based on Verified Evidence


Modeling and Overcoming Venetoclax Resistance in T-ALL

Researchers studying acquired resistance to BCL-2 inhibition should procure NWP-0476 to establish and characterize distinct resistance models. As demonstrated, venetoclax-resistant (ven-R) and NWP-0476-resistant (NWP-R) cells exhibit different degrees of resistance and engage unique signaling pathways (e.g., LCK for ven-R and ACK1 for both) [1]. NWP-0476 is the essential tool for dissecting these non-overlapping resistance mechanisms and testing strategies to circumvent them.

Investigating Combination Therapies with Tyrosine Kinase Inhibitors (TKIs)

This is the most well-supported application for NWP-0476. The compound should be prioritized for in vivo and in vitro studies examining synergistic combinations with TKIs, particularly dasatinib. The preclinical evidence of significant synergy and survival benefit in a T-ALL PDX model provides a strong foundation for mechanistic and translational studies focused on this combination [REFS-1, REFS-2].

Targeting Heterogeneous T-ALL Patient Samples with Unknown Subtype

For ex vivo studies or PDX models using unselected, primary T-ALL patient samples, NWP-0476 is the appropriate BH3 mimetic. Since typical T-ALL and ETP-ALL have different dependencies (BCL-xL vs. BCL-2), a dual inhibitor like NWP-0476 is required to ensure coverage of the entire disease spectrum, whereas a BCL-2-selective agent like venetoclax may only be effective in a subset of cases [1].

Mechanistic Studies of ACK1 and AKT Signaling in Apoptosis

Research groups focused on signal transduction pathways governing cell death can use NWP-0476 as a specific pharmacological probe. The study identified ACK1 signaling as a critical driver of resistance to both BCL-2 and BCL-xL inhibition, acting through the AKT pathway to inactivate BAD [1]. NWP-0476 is the validated tool for investigating this pathway in the context of BH3 mimetic response and resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for NWP-0476

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.